molecular formula C17H14N2O2 B11841524 N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide CAS No. 112010-83-0

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide

Cat. No.: B11841524
CAS No.: 112010-83-0
M. Wt: 278.30 g/mol
InChI Key: WUOHOJKHSVPLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide typically involves the Castagnoli–Cushman reaction. This reaction is employed to synthesize a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives. The reaction conditions are mild and allow for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .

Industrial Production Methods

the general approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, allowing for the efficient synthesis of the desired products .

Major Products Formed

The major products formed from these reactions include various N-substituted 3,4-dihydroisoquinolinone derivatives, which have been shown to exhibit significant biological activity .

Scientific Research Applications

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide involves the disruption of biological membrane systems. This disruption is believed to be due to the compound’s ability to interact with and destabilize lipid bilayers, leading to cell membrane damage .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 3,4-dihydroisoquinolin-1(2H)-one derivatives, such as:

Uniqueness

N-(3-Oxo-1-phenyl-2,3-dihydroisoquinolin-4-yl)acetamide is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to disrupt biological membranes makes it a promising candidate for further research and development in various fields .

Properties

CAS No.

112010-83-0

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-(3-oxo-1-phenyl-2H-isoquinolin-4-yl)acetamide

InChI

InChI=1S/C17H14N2O2/c1-11(20)18-16-14-10-6-5-9-13(14)15(19-17(16)21)12-7-3-2-4-8-12/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

WUOHOJKHSVPLQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CC=CC2=C(NC1=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.